molecular formula C45H51F3N8O7 B15136040 PROTAC SOS1 degrader-5

PROTAC SOS1 degrader-5

Katalognummer: B15136040
Molekulargewicht: 872.9 g/mol
InChI-Schlüssel: WLWKNXUSLSOAGM-HSGLFRJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC SOS1 degrader-5 is a potent compound designed to target and degrade the Son of Sevenless homolog 1 (SOS1) protein. This compound is part of the PROteolysis TArgeting Chimera (PROTAC) family, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those driven by KRAS mutations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SOS1 degrader-5 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for SOS1 with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:

    Ligand Synthesis: The ligands for SOS1 and the E3 ligase are synthesized separately.

    Linker Attachment: A linker molecule is attached to one of the ligands.

    Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.

The reaction conditions often involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the bifunctional molecule .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include:

Analyse Chemischer Reaktionen

Types of Reactions

PROTAC SOS1 degrader-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions include modified versions of the original compound, which can be used to study the structure-activity relationship and optimize the efficacy of the PROTAC .

Wissenschaftliche Forschungsanwendungen

PROTAC SOS1 degrader-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the degradation of SOS1 and its effects on cellular pathways.

    Biology: Helps in understanding the role of SOS1 in cellular processes and its interaction with other proteins.

    Medicine: Potential therapeutic applications in treating cancers driven by KRAS mutations by degrading SOS1 and inhibiting the KRAS signaling pathway.

    Industry: Used in drug discovery and development to create new therapies targeting SOS1 .

Wirkmechanismus

PROTAC SOS1 degrader-5 exerts its effects by forming a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS signaling pathway, inhibiting the proliferation of cancer cells .

Biologische Aktivität

PROTAC (proteolysis-targeting chimera) technology has emerged as a promising strategy for targeted protein degradation, particularly in the context of cancer therapeutics. Among the various PROTACs developed, PROTAC SOS1 degrader-5 stands out due to its significant efficacy in degrading the Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor involved in RAS signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound utilizes a bifunctional approach that links an SOS1 inhibitor to an E3 ligase ligand, specifically cereblon (CRBN). This design facilitates the formation of a ternary complex between SOS1, the PROTAC, and CRBN, leading to ubiquitination and subsequent degradation of SOS1 via the proteasome pathway. The structural design is critical for its function, as it allows for selective targeting of SOS1 while minimizing off-target effects.

Efficacy in Preclinical Models

The biological activity of this compound has been evaluated in various cancer cell lines, particularly those harboring KRAS mutations. Key findings include:

  • IC50 Value : this compound exhibits a potent inhibitory effect on NCI-H358 cells with an IC50 of 5 nM , indicating strong antiproliferative activity .
  • Degradation Efficiency : In studies using colorectal cancer (CRC) patient-derived organoids (PDOs), it demonstrated up to 92% degradation of SOS1 within 48 hours .
  • Comparative Activity : The efficacy of this compound surpasses that of conventional small molecule inhibitors like BI3406, showcasing superior inhibition of cell growth in CRC PDOs .

Comparative Data Table

CompoundIC50 (nM)% SOS1 DegradationCell Line
This compound592% at 48 hoursNCI-H358
BI3406N/AN/ACRC PDOs
LHF418N/AN/AKRAS-driven cancers
SIAIS562055N/ASustained degradationKRAS-mutant cancers

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in combination therapies:

  • Combination with KRAS Inhibitors : Research indicates that combining this compound with KRAS G12C inhibitors enhances antitumor efficacy by overcoming resistance mechanisms associated with single-agent therapies .
  • Impact on Downstream Signaling : The degradation of SOS1 leads to inhibition of downstream ERK signaling pathways, further contributing to its antiproliferative effects .

Eigenschaften

Molekularformel

C45H51F3N8O7

Molekulargewicht

872.9 g/mol

IUPAC-Name

N-[[1-[[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxymethyl]cyclopropyl]methyl]-7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-methylheptanamide

InChI

InChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1

InChI-Schlüssel

WLWKNXUSLSOAGM-HSGLFRJESA-N

Isomerische SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Kanonische SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.